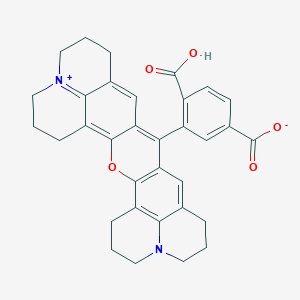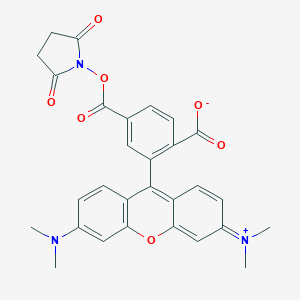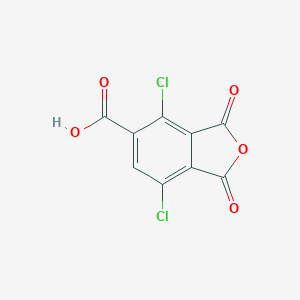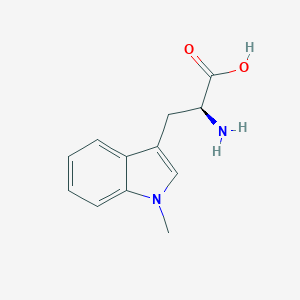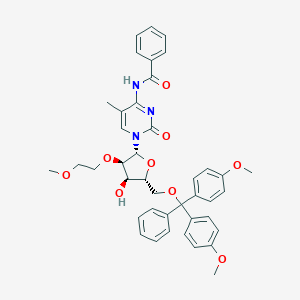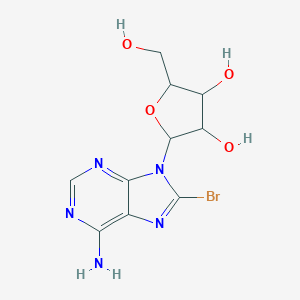![molecular formula C6H6N4 B559649 4-Amino-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1500-85-2](/img/structure/B559649.png)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a highly intricate nucleoside analog that showcases remarkable versatility in the realm of biomedicine . It is renowned for its prominent role in antiviral therapeutics and stands as a pivotal element in combating RNA viral infections .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques . These studies have provided insights into the binding modes and inhibitory mechanisms of this compound derivatives.
Chemical Reactions Analysis
The chemical reactions involving this compound have been explored in several studies . These studies have provided valuable insights into the chemical properties and reactivity of this compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . For instance, it has a molecular weight of 134.14 g/mol and a XLogP3-AA value of 0.3 .
Scientific Research Applications
ASK1 Inhibitors for Pain and Inflammation : Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been identified as potential ASK1 inhibitors, useful in the treatment of inflammation and pain, particularly in osteoarthritis and neuropathic pain (Norman, 2012).
Antibacterial Agents : Novel syntheses of pyrrolo[2,3-d]pyrimidines have been reported for their potential use as antibacterial agents. These include derivatives like tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines (Dave & Shah, 2002).
Synthesis for Biological Screening : The synthesis of 7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and their reductive ring cleavage to 4-aminopyrrolo[2,3-d]pyrimidines has been reported, indicating their potential for biological screening (Dave & Shah, 1998).
HCK and FLT3-ITD Dual Inhibitors : A series of pyrrolo[2,3-d]pyrimidines were synthesized for their activity against HCK and FLT3-ITD, showing promise in the treatment of acute myeloid leukemia (Koda et al., 2017).
Antifolate Activity : Some derivatives of this compound have been explored as antifolate agents, showing inhibition of cell proliferation in cancer research (Gangjee et al., 2005).
Inhibition of Focal Adhesion Kinase : Compounds derived from this compound have been designed to target focal adhesion kinase (FAK), showing inhibitory activities and representing a new class of kinase inhibitors (Choi et al., 2006).
cAMP-Phosphodiesterase Inhibition : Pyrrolo[2,3-d]pyrimidine compounds have been studied for their effects on cAMP hydrolyzing phosphodiesterase, with specific derivatives showing potent inhibitory activity (Klumpp et al., 1989).
Mechanism of Action
Target of Action
4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also known as 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, has been identified as a potent inhibitor of several targets. It has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets through ATP-competitive inhibition . It binds to the ATP-binding site of the target enzymes, preventing ATP from binding and thus inhibiting the enzymatic activity . This results in the disruption of the signaling pathways regulated by these enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival. By inhibiting key enzymes in this pathway, the compound disrupts the signaling, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Modifications to the compound structure have led to the development of derivatives with improved oral bioavailability .
Result of Action
The primary result of the action of this compound is the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 . This leads to a reduction in cell proliferation and survival, thereby inhibiting tumor growth .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Amino-7H-pyrrolo[2,3-d]pyrimidine has been shown to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . This interaction suggests that this compound could have significant effects on biochemical reactions involving PKB .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic effects against different cancer cell lines . It has been shown to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. For instance, it has been found to bind to PKB, inhibiting its activity and thereby affecting the phosphorylation of several enzyme or transcription factor substrates . This can lead to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
This suggests that the effects of this compound may change over time due to metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Related compounds have been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Metabolic Pathways
This compound is involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, where it interacts with PKB . This interaction can influence metabolic flux and metabolite levels, affecting cellular functions .
Transport and Distribution
Its interaction with PKB suggests that it may be involved in intracellular signaling pathways, which could influence its localization and accumulation .
Subcellular Localization
Given its involvement in intracellular signaling pathways, it may be localized to specific compartments or organelles where these pathways are active .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHVGBZKEYRQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164447 | |
| Record name | 7-Deazaadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1500-85-2 | |
| Record name | 7-Deazaadenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1500-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Deazaadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Deazaadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications of the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine scaffold impact its biological activity?
A1: Research has demonstrated that modifications to the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine core significantly influence its activity, potency, and selectivity. For instance, incorporating a piperidinyl fragment at the 4-amino position, as seen in compound 12a, led to a 10.7-fold selectivity for Janus kinase 1 (JAK1) over JAK2. [] Another study revealed that introducing a bromo or iodo substituent in the 4-benzylamine group and a hydroxyl group in the meta or para position of a 6-aryl unit significantly enhanced activity against Staphylococcus aureus. []
Q2: Can you provide more examples of how specific substitutions on the pyrrolopyrimidine core influence activity against different targets?
A2: Certainly. Studies focusing on Bruton's tyrosine kinase (BTK) inhibition found that introducing specific substituents on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold could significantly improve potency and selectivity for BTK. [, ] Similarly, for inhibitors of NF-κB inducing kinase (NIK), modifications at the N-phenyl ring, especially the introduction of a 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl) group, as in compound 12f, resulted in high potency and selectivity for NIK. []
Q3: How does the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold compare to the pyrazolopyrimidine scaffold in terms of efficacy against Cryptosporidium?
A3: Recent research suggests that 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based bumped kinase inhibitors (BKIs) demonstrate improved efficacy against Cryptosporidium at lower doses compared to their pyrazolopyrimidine counterparts. [] For instance, BKI-1649, built on a pyrrolopyrimidine core, exhibited superior activity in mouse models of Cryptosporidium compared to earlier pyrazolopyrimidine analogs.
Q4: How does 7H-Pyrrolo[2,3-d]pyrimidin-4-amine interact with its biological targets?
A4: The mechanism of action depends on the specific derivative and the target protein. For example, compound 12a, a JAK1-selective inhibitor, binds to the ATP-binding site of JAK1, inhibiting its kinase activity. [] This inhibition subsequently disrupts downstream signaling pathways involved in inflammation, such as the JAK-STAT pathway, ultimately reducing the production of pro-inflammatory cytokines.
Q5: Are there other mechanisms by which these compounds exert their effects?
A5: Yes, beyond kinase inhibition, some derivatives exhibit alternative mechanisms. For instance, certain halogenated pyrrolopyrimidines demonstrated synergistic effects when combined with the antimicrobial peptide betatide against Staphylococcus aureus. [] This synergy suggests an additional mode of action, possibly membrane disruption, contributing to the enhanced antibacterial activity.
Q6: How has computational chemistry aided in understanding and optimizing 7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
A6: Computational tools have proven invaluable in studying these compounds. Researchers have utilized molecular docking studies to explore the binding modes of pyrrolopyrimidine derivatives with target proteins. [, ] Additionally, quantitative structure-activity relationship (QSAR) models have been developed to predict the antirheumatoid activity of novel pyrrolopyrimidine derivatives, guiding the design of more potent and selective BTK inhibitors. []
Q7: What analytical techniques are commonly employed to characterize and quantify 7H-Pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives?
A8: Various spectroscopic methods are routinely used for structural elucidation, including NMR (1H, 13C, and 19F), 2D COSY, HMBC, HSQC, and X-ray crystallography. [, , , ] These techniques provide detailed information about the compound's structure, conformation, and interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



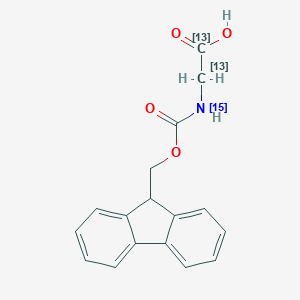
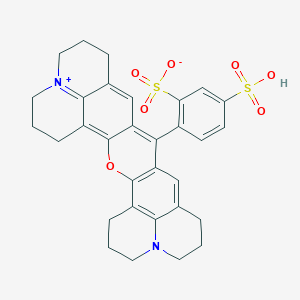


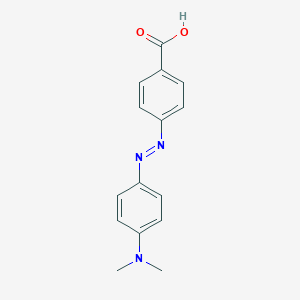
![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)
